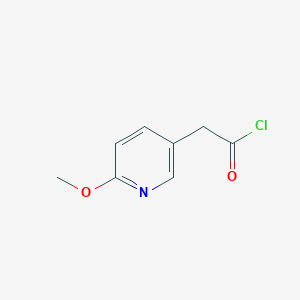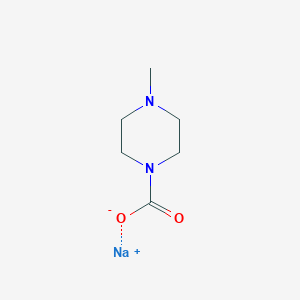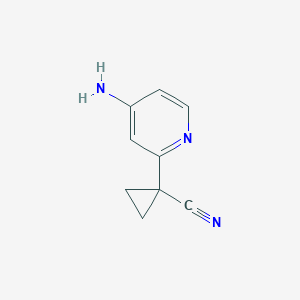![molecular formula C15H13BrO2 B13125758 Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)
Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate typically involves the bromination of biphenyl followed by esterification. One common method is the bromination of biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting brominated biphenyl is then reacted with methyl acetate in the presence of a base such as sodium hydroxide to form the desired ester .
Industrial Production Methods
Industrial production of Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The biphenyl structure can be oxidized to form quinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azido-biphenyl derivatives, thiocyanate-biphenyl derivatives, and amine-biphenyl derivatives.
Oxidation: Products include biphenyl quinones.
Reduction: Products include biphenyl alcohols.
Aplicaciones Científicas De Investigación
Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active biphenyl moiety. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl bromoacetate: Similar in structure but lacks the biphenyl moiety.
Ethyl bromoacetate: Similar ester functionality but with an ethyl group instead of a methyl group.
Methyl 2-bromopropionate: Contains a bromine atom and ester group but with a different carbon backbone.
Uniqueness
Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate is unique due to the presence of both the brominated biphenyl structure and the ester functional group. This combination allows for diverse chemical reactivity and a wide range of applications in various fields of research .
Propiedades
Fórmula molecular |
C15H13BrO2 |
|---|---|
Peso molecular |
305.17 g/mol |
Nombre IUPAC |
methyl 2-[4-(3-bromophenyl)phenyl]acetate |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)9-11-5-7-12(8-6-11)13-3-2-4-14(16)10-13/h2-8,10H,9H2,1H3 |
Clave InChI |
FJHVWSLSKLHZLW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)

![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)

![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)






![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)


